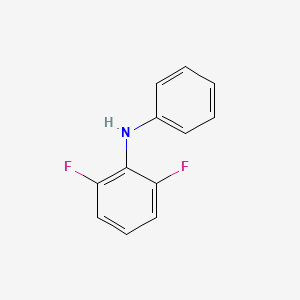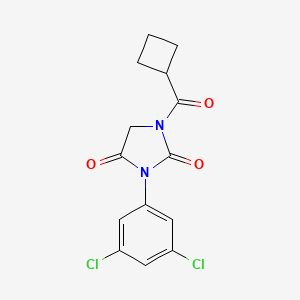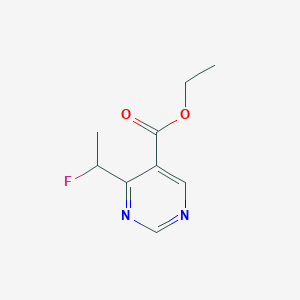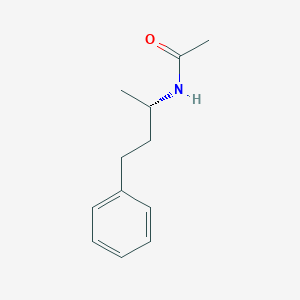
2,6-Difluoro-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-phenylaniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions, and an aniline group substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-phenylaniline can be achieved through several methods. One common approach involves the N-arylation of 2,6-difluoroaniline with phenylboronic acid using palladium-catalyzed Suzuki-Miyaura coupling . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods such as ball milling have been explored for the N-arylation of amines with arylboronic acids .
化学反应分析
Types of Reactions
2,6-Difluoro-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products Formed
The major products formed from these reactions include substituted anilines, biaryl compounds, and various oxidized or reduced derivatives.
科学研究应用
2,6-Difluoro-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Difluoro-N-phenylaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2,6-Difluoroaniline: Similar structure but lacks the phenyl group on the aniline nitrogen.
2,6-Dichloro-N-phenylaniline: Contains chlorine atoms instead of fluorine.
N-Phenylaniline: Lacks the fluorine atoms on the benzene ring.
Uniqueness
2,6-Difluoro-N-phenylaniline is unique due to the presence of both fluorine atoms and the phenyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, while the phenyl group increases its hydrophobicity and potential interactions with aromatic systems .
属性
CAS 编号 |
95790-71-9 |
|---|---|
分子式 |
C12H9F2N |
分子量 |
205.20 g/mol |
IUPAC 名称 |
2,6-difluoro-N-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H |
InChI 键 |
CENFJISCCDXFSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)



![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)

![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)

![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)





